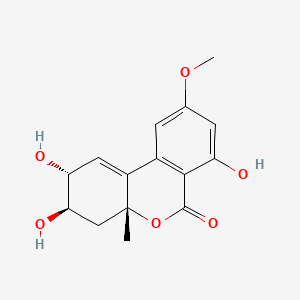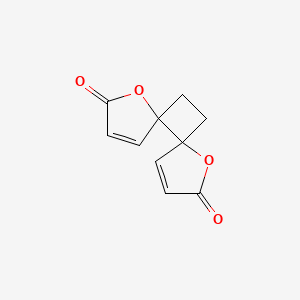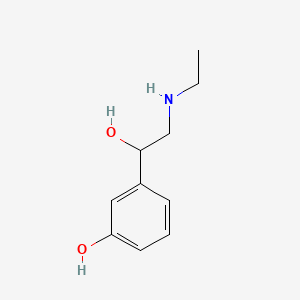
Q Bu-i
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Q Bu-i is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative,, synthetic. Nicotinic AChR: less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA).
Applications De Recherche Scientifique
Research Productivity Determinants : A study by Babu and Singh (1998) utilized the Q-sort technique to identify factors affecting research productivity, highlighting the complexity of determining scientific productivity and the use of innovative methodologies in research (Babu & Singh, 1998).
Real-Time Quantitative PCR (Q-PCR) in Research : Ginzinger (2002) discusses the transformation of real-time Q-PCR from an experimental tool to a mainstream technology in scientific research, highlighting its applications in measuring mRNA levels, DNA copy number, and more (Ginzinger, 2002).
Q Methodology in Nursing Research : Dennis (1986) provides an overview of Q methodology, emphasizing its relevance in exploring human subjectivity in scientific research, particularly in nursing (Dennis, 1986).
Q Methodology and Qualitative Research : Brown (1996) elaborates on the use of Q methodology in research, combining qualitative and quantitative methods, which is facilitated by developments in computer software (Brown, 1996).
Quantum Dots in Biomedical Applications : Michalet et al. (2005) review the evolution of research on quantum dots (qdots) from electronic materials science to biological applications, highlighting their potential in cell and animal biology (Michalet et al., 2005).
Quantitative Phase Imaging in Biomedicine : Park, Depeursinge, and Popescu (2012, 2018) discuss the emergence of Quantitative Phase Imaging (QPI) as a method for investigating cells and tissues, emphasizing its objective measure of morphology and dynamics (Park, Depeursinge, & Popescu, 2012).
QSAR Modeling : Muratov et al. (2020) highlight the importance of quantitative structure-activity relationships (QSAR) modeling in chemical sciences and its applications beyond traditional boundaries (Muratov et al., 2020).
Gene Expression Data by Quantitative Real-Time RT-PCR : Muller et al. (2002) focus on the mathematical evaluation and analysis of data generated by quantitative real-time PCR, a key tool in gene expression studies (Muller et al., 2002).
Nanocrystal Quantum Dots Development : Efros and Brus (2021) review the development of nanocrystal quantum dots (QD), covering the body of knowledge on the science of QDs and their applications (Efros & Brus, 2021).
Q-methodology in Conservation Research : Zabala, Sandbrook, and Mukherjee (2018) explain the use of Q methodology in conservation research, showcasing its ability to explore human perspectives in this field (Zabala, Sandbrook, & Mukherjee, 2018).
Propriétés
Formule moléculaire |
C11H22BrN |
|---|---|
Poids moléculaire |
248.20 Da. |
Apparence |
colorless crystal powder. |
Pureté |
min. 98%. (NMR (D2O)) |
Synonymes |
1-isobutylquinuclidinium bromide, N-isobutylquinuclidinium bromide. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



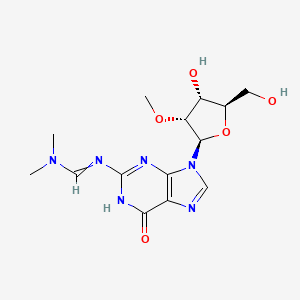

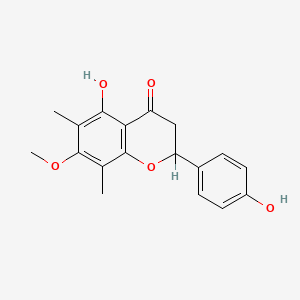
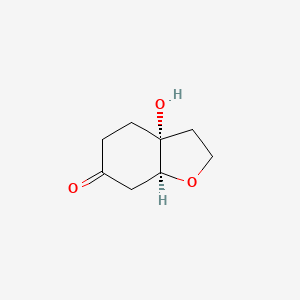
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
